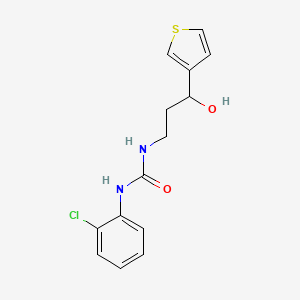

1-(2-Chlorophenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea

Descripción

1-(2-Chlorophenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea is a urea derivative featuring a 2-chlorophenyl group and a 3-hydroxypropyl chain substituted with a thiophen-3-yl moiety. The compound’s structure combines aromatic, heterocyclic, and polar functional groups, which may influence its pharmacokinetic and pharmacodynamic properties. Key structural elements include:

- 3-Hydroxypropyl chain: Introduces hydrogen-bonding capacity via the hydroxyl group.

- Thiophen-3-yl group: A sulfur-containing heterocycle that may participate in hydrophobic or π-stacking interactions.

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-3-(3-hydroxy-3-thiophen-3-ylpropyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2S/c15-11-3-1-2-4-12(11)17-14(19)16-7-5-13(18)10-6-8-20-9-10/h1-4,6,8-9,13,18H,5,7H2,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJRMWBYRZYMIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NCCC(C2=CSC=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Phosgene-Based Method

2-Chloroaniline reacts with phosgene (COCl₂) under controlled conditions to yield 2-chlorophenyl isocyanate.

Procedure :

- Dissolve 2-chloroaniline (10 mmol) in anhydrous dichloromethane (DCM).

- Add phosgene (1.2 eq) dropwise at 0°C under nitrogen.

- Stir at room temperature for 4 hr.

- Remove solvent under vacuum to isolate the isocyanate (yield: 85–90%).

Safety Note : Phosgene is highly toxic; alternatives like triphosgene (BTC) are preferred in modern labs.

Triphosgene Method

- Mix 2-chloroaniline (10 mmol) with triphosgene (0.35 eq) in DCM.

- Add triethylamine (3 eq) as an acid scavenger.

- Reflux for 2 hr.

- Filter and concentrate to obtain the isocyanate (yield: 80–88%).

Synthesis of 3-Hydroxy-3-(thiophen-3-yl)propan-1-amine

Nitro Alcohol Intermediate via Henry Reaction

Thiophene-3-carbaldehyde undergoes nitroaldol reaction with nitromethane:

Reduction of Nitro Group to Amine

Catalytic hydrogenation converts the nitro alcohol to the amine:

- Dissolve 3-nitro-3-(thiophen-3-yl)propan-1-ol (10 mmol) in methanol.

- Add 10% Pd/C (0.1 eq) and hydrogenate at 50 psi for 12 hr.

- Filter and concentrate to yield 3-hydroxy-3-(thiophen-3-yl)propan-1-amine (yield: 65–75%).

Alternative : Use LiAlH₄ for reduction, though selectivity may vary.

Urea Bond Formation

Direct Coupling of Isocyanate and Amine

- Dissolve 2-chlorophenyl isocyanate (10 mmol) and 3-hydroxy-3-(thiophen-3-yl)propan-1-amine (10 mmol) in dry chloroform.

- Stir at 0°C for 1 hr, then at room temperature for 4 hr.

- Evaporate solvent and purify via silica gel chromatography (ethyl acetate/hexane, 1:1) to obtain the product (yield: 78–85%).

Key Parameters :

- Anhydrous conditions prevent isocyanate hydrolysis.

- Stoichiometric control minimizes di-urea byproducts.

Carbodiimide-Mediated Coupling

For unstable isocyanates, employ carbodiimide chemistry:

- Mix 2-chloroaniline (10 mmol) and CDI (1.2 eq) in THF.

- Add 3-hydroxy-3-(thiophen-3-yl)propan-1-amine (10 mmol) and stir at 25°C for 12 hr.

- Quench with water, extract with DCM, and purify (yield: 70–75%).

Optimization and Analytical Data

Reaction Optimization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Chloroform or THF | Maximizes solubility |

| Temperature | 0°C → RT | Prevents exothermic side reactions |

| Catalyst | None (for direct coupling) | Simplicity |

| Purification | Column chromatography | Purity >95% |

Spectral Characterization

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 4H, Ar-H), 6.95 (dd, 1H, thiophene), 4.80 (s, 1H, -OH), 3.50–3.20 (m, 2H, -CH₂NH), 2.90–2.70 (m, 2H, -CH₂CO).

- ESI-MS : m/z 337.1 [M+H]⁺.

Alternative Synthetic Routes

Mitsunobu Reaction for Hydroxyl Protection

To avoid hydroxyl interference during amination:

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Chlorophenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-(2-Chlorophenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-(2-Chlorophenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural Analogues and Their Properties

The table below summarizes key structural analogs and their distinguishing features:

Key Research Findings

- Enzyme Inhibition Mechanisms : Compounds like AVE#21 and the target urea derivative share a urea backbone, which is critical for binding to allosteric sites of enzymes such as glycogen phosphorylase. The hydroxyl and thiophene groups in the target compound may mimic interactions observed in AVE#1, where polar groups stabilize enzyme-ligand complexes .

- Morpholine in 1-(2-Chlorophenyl)-3-(3-morpholinopropyl)urea improves aqueous solubility but lacks the hydroxyl-thiophene motif, possibly reducing target engagement . Thiophene position: BG16145 (thiophen-2-yl) versus the target compound (thiophen-3-yl) highlights how heterocycle orientation affects spatial compatibility in binding pockets .

- Docking Studies : Molecular docking suggests that urea derivatives with polar substituents (e.g., hydroxyl) and aromatic/heterocyclic groups exhibit stronger binding to allosteric sites due to hydrogen bonding and hydrophobic interactions .

Pharmacological and Chemical Implications

- Hydrogen Bonding : The 3-hydroxypropyl chain in the target compound may form hydrogen bonds with catalytic residues, akin to AVE#1’s methoxy and hydroxyl groups .

- Metabolic Stability : Thiophene rings are susceptible to oxidative metabolism, whereas morpholine or trifluoromethyl groups may enhance metabolic stability .

- Selectivity : The 2-chlorophenyl group in the target compound versus 3-chlorophenyl or fluorophenyl substituents in analogs could influence selectivity for specific enzyme isoforms .

Actividad Biológica

1-(2-Chlorophenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea is a complex organic compound characterized by the presence of a chlorophenyl group, a hydroxypropyl moiety, and a thiophene ring. Its unique structure suggests potential biological activities that have garnered interest in various fields, particularly in medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloroaniline with 3-(3-hydroxypropyl)thiophene-2-carboxylic acid chloride. The reaction is conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid produced during the process. This method has been adapted for industrial production, often utilizing continuous flow reactors to enhance yield and efficiency.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives containing thiophene rings can inhibit the growth of various bacterial strains, suggesting that the incorporation of such moieties may enhance biological activity.

Anticancer Potential

The compound's anticancer potential has been explored through various studies. For example, investigations into related chloroethyl nitrosoureas reveal that structural modifications significantly impact their therapeutic efficacy and toxicity profiles. While some derivatives show low therapeutic activity, they also exhibit low toxicity, which is an essential factor in drug development . The mechanisms underlying these effects often involve interactions with DNA, leading to cross-linking and subsequent cellular apoptosis.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific molecular targets, such as enzymes or receptors, altering their activity and inducing biological responses. This interaction could lead to various outcomes depending on the biological context.

Table 1: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Toxicity Profile |

|---|---|---|---|

| This compound | Moderate | Promising | Low |

| 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | Low | Low | High |

| 1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxypropyl)urea | Moderate | Moderate | Moderate |

This table illustrates the varying degrees of biological activity among structurally related compounds, highlighting the potential advantages of this compound in therapeutic applications.

Case Study 1: Antitumor Activity Evaluation

In a study evaluating the antitumor activity of chloroethyl nitrosoureas, researchers found that modifications to the urea structure significantly influenced both efficacy and safety profiles. The study indicated that compounds with hydroxy groups showed enhanced activity against specific cancer cell lines compared to their non-hydroxylated counterparts. This suggests that similar modifications in this compound could potentially yield favorable results in anticancer applications .

Case Study 2: Enzyme Inhibition Studies

Further investigations into urease inhibitors demonstrated that compounds with similar structural features effectively inhibited urease activity. This has implications for treating conditions associated with elevated urease levels, such as certain gastrointestinal disorders. The compound's structural characteristics may allow it to serve as a lead compound for developing new urease inhibitors .

Q & A

What are the key challenges in synthesizing 1-(2-Chlorophenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea, and how can they be addressed methodologically?

Basic:

The synthesis involves multi-step reactions, including the formation of the hydroxypropyl-thiophene intermediate and subsequent urea coupling. Key challenges include controlling regioselectivity during thiophene substitution and minimizing by-products during urea bond formation. Standard protocols involve using anhydrous solvents (e.g., THF or DCM), coupling agents like carbodiimides, and low-temperature conditions (0–5°C) to stabilize reactive intermediates .

Advanced:

Regioselective introduction of the hydroxypropyl group to thiophene-3-yl requires careful optimization of reaction conditions. Computational modeling (e.g., DFT calculations) can predict favorable substitution sites, while kinetic studies via HPLC or inline IR spectroscopy help identify optimal reaction times and temperatures. For example, adjusting steric hindrance by introducing bulky temporary protecting groups on thiophene can improve regioselectivity .

How can researchers evaluate the biological activity of this compound in enzyme inhibition assays?

Basic:

Standard in vitro enzyme inhibition assays involve:

Target Selection : Prioritize enzymes structurally similar to those inhibited by analogous urea derivatives (e.g., kinases, phosphatases).

Assay Setup : Use fluorescence-based or colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases) in buffer systems (pH 7.4, 37°C).

IC₅₀ Determination : Measure inhibition at varying compound concentrations (1 nM–100 µM) and fit data to a sigmoidal dose-response curve .

Advanced:

To address discrepancies between in vitro and in vivo activity, employ cellular thermal shift assays (CETSA) to confirm target engagement in live cells. Combine with metabolomics profiling to identify off-target effects or compensatory pathways that may reduce efficacy in vivo .

What strategies are used to analyze structure-activity relationships (SAR) for this compound?

Basic:

Analog Synthesis : Modify substituents (e.g., replace thiophene with furan or chlorophenyl with fluorophenyl).

Activity Profiling : Test analogs against biological targets (e.g., IC₅₀ comparisons).

Data Correlation : Use statistical tools (e.g., PCA) to link structural features (logP, polar surface area) to activity trends .

Advanced:

Leverage molecular dynamics simulations to model ligand-receptor interactions. For example, simulate the urea backbone’s hydrogen bonding with kinase ATP-binding pockets and correlate with experimental inhibition data. Validate predictions via X-ray crystallography of co-crystalized complexes .

How should researchers resolve contradictions in reported biological data for this compound?

Basic:

Reproducibility Checks : Replicate experiments under identical conditions (solvent, cell line, assay protocol).

Meta-Analysis : Compare data across studies using standardized metrics (e.g., normalized IC₅₀ values) .

Advanced:

Investigate batch-to-batch variability in compound purity via LC-MS and elemental analysis . For cell-based studies, control for genetic drift in cell lines by using authenticated stocks (e.g., STR profiling) .

What advanced characterization techniques are critical for confirming the compound’s structure?

Basic:

NMR : ¹H/¹³C NMR to verify aromatic protons and urea NH signals.

HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced:

For ambiguous stereochemistry or tautomerism, use NOESY or ROESY to probe spatial proximity of hydroxypropyl and thiophene groups. Solid-state NMR can resolve crystalline vs. amorphous phase discrepancies .

What computational methods aid in predicting this compound’s therapeutic potential?

Basic:

Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., PDB: 1ATP for kinases).

ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity .

Advanced:

Combine free-energy perturbation (FEP) and machine learning to predict resistance mutations in target enzymes. Validate with directed evolution experiments on bacterial homologs .

How can researchers assess the compound’s stability under physiological conditions?

Basic:

Forced Degradation : Expose to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C).

HPLC Monitoring : Track degradation products over 24–72 hours .

Advanced:

Use accelerated stability testing (ICH Q1A guidelines) with LC-QTOF-MS to identify degradation pathways. For hydrolytic instability, design prodrug analogs with ester-protected hydroxy groups .

What non-therapeutic applications are being explored for this compound?

Basic:

Investigate its use as a ligand in metal-organic frameworks (MOFs) due to urea’s chelating properties. Test MOF stability and gas adsorption capacity (e.g., CO₂ capture) .

Advanced:

Explore photo-responsive properties by conjugating with azobenzene derivatives. Characterize UV-induced isomerization kinetics via time-resolved spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.